![molecular formula C10H8N2S B14472790 2-[(Pyridin-3-yl)sulfanyl]pyridine CAS No. 72890-91-6](/img/structure/B14472790.png)
2-[(Pyridin-3-yl)sulfanyl]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(Pyridin-3-yl)sulfanyl]pyridine is a heterocyclic compound that features a sulfur atom linking two pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pyridin-3-yl)sulfanyl]pyridine typically involves the reaction of pyridine-3-thiol with pyridine-2-chloride under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would likely involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through various purification techniques.
Chemical Reactions Analysis
Types of Reactions
2-[(Pyridin-3-yl)sulfanyl]pyridine can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiol derivatives.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens (chlorine, bromine) or nucleophiles (amines, thiols) are commonly used.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, thiol derivatives, and various substituted pyridine derivatives .
Scientific Research Applications
2-[(Pyridin-3-yl)sulfanyl]pyridine has several scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry and as a building block in organic synthesis.
Medicine: It is being investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 2-[(Pyridin-3-yl)sulfanyl]pyridine involves its interaction with molecular targets such as enzymes and receptors. The sulfur atom in the compound can form coordination bonds with metal ions, influencing the activity of metalloenzymes. Additionally, the pyridine rings can participate in π-π stacking interactions and hydrogen bonding, affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- 2-(Pyridin-2-yl)pyridine
- 2-[(Trifluoromethyl)sulfanyl]pyridine
- 2-[3-Methyl-4-(2,2,2-trifluoroethoxy)-2-pyridinyl]methylthio-1H-benzimidazole
Uniqueness
2-[(Pyridin-3-yl)sulfanyl]pyridine is unique due to the presence of a sulfur atom linking two pyridine rings, which imparts distinct chemical properties and reactivity.
Properties
CAS No. |
72890-91-6 |
|---|---|
Molecular Formula |
C10H8N2S |
Molecular Weight |
188.25 g/mol |
IUPAC Name |
2-pyridin-3-ylsulfanylpyridine |
InChI |
InChI=1S/C10H8N2S/c1-2-7-12-10(5-1)13-9-4-3-6-11-8-9/h1-8H |
InChI Key |
GSTGPUOWKHPXOD-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)SC2=CN=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Imidazo[4,5-d]imidazole-2,5(1H,3H)-dione, tetrahydro-1,3-bis(hydroxymethyl)-](/img/structure/B14472724.png)

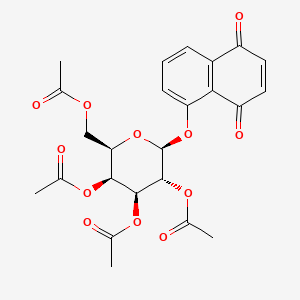
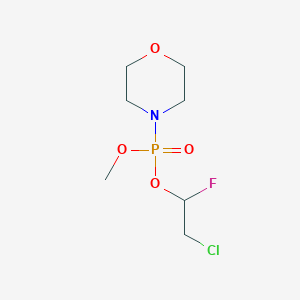

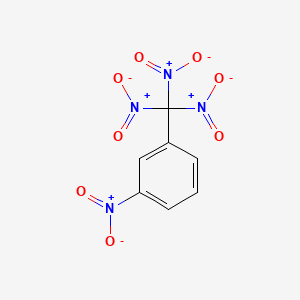
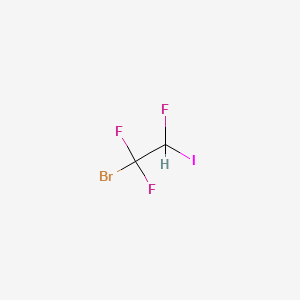

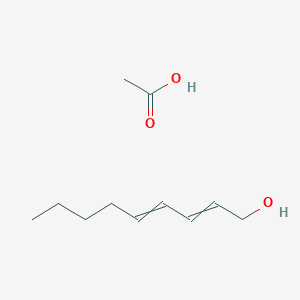
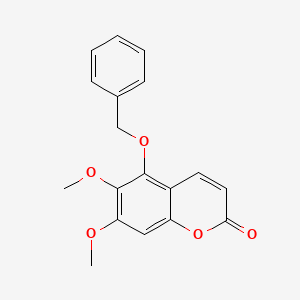
![1-[2-(2-Chloroethoxy)ethoxy]hexane](/img/structure/B14472772.png)

